molecular formula C7H17NO2 B2778542 Ethyl[2-(2-methoxyethoxy)ethyl]amine CAS No. 188575-78-2

Ethyl[2-(2-methoxyethoxy)ethyl]amine

Cat. No.: B2778542
CAS No.: 188575-78-2
M. Wt: 147.218
InChI Key: CHLRBYYFKHTLKQ-UHFFFAOYSA-N
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Description

Ethyl[2-(2-methoxyethoxy)ethyl]amine is a secondary amine featuring an ethyl group and a 2-(2-methoxyethoxy)ethyl substituent on the nitrogen atom. Its structure (Fig. 1) includes an ethylene glycol chain with a terminal methoxy group, conferring moderate polarity and solubility in both aqueous and organic solvents. This compound is primarily utilized in organic synthesis, coordination chemistry, and as a precursor for pharmaceuticals or functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-(2-methoxyethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-8-4-5-10-7-6-9-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLRBYYFKHTLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[2-(2-methoxyethoxy)ethyl]amine can be synthesized through the reaction of 2-(2-methoxyethoxy)ethanol with ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:

    Reaction Setup: The reaction is carried out in a high-pressure reactor.

    Catalyst Addition: Raney nickel is added as a catalyst.

    Reaction Conditions: The mixture is heated to a temperature of around 150°C and pressurized with hydrogen gas.

    Product Isolation: The product is isolated through distillation and purification processes.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(2-methoxyethoxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, phase-transfer catalysts.

    Reduction: Hydrogen gas, metal catalysts (e.g., Raney nickel).

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with various alkyl groups.

Scientific Research Applications

Chemistry

Ethyl[2-(2-methoxyethoxy)ethyl]amine is utilized as a reactant in several chemical synthesis processes:

  • Synthesis of Aryl Amines : It plays a crucial role in Pd-catalyzed Buchwald-Hartwig amination reactions, facilitating the formation of aryl amines which are important intermediates in pharmaceuticals and agrochemicals.
  • Oxidative Coupling Reactions : The compound is involved in synthesizing α-ketoamides through metal-free oxidative coupling reactions with methyl ketones, enhancing its utility in organic synthesis .

Biology

In biological research, this compound serves as an intermediate for various applications:

  • Biodegradable Polyesters : It is used in the synthesis of biodegradable polyesters that have significant implications for drug delivery systems and tissue engineering .
  • Enzyme Inhibition : this compound acts as an inhibitor of acetylcholinesterase, impacting neurotransmission and potentially offering therapeutic avenues for neurodegenerative diseases .

Medicine

The pharmaceutical industry explores this compound for its potential to synthesize:

  • Pharmaceutical Intermediates : Its reactivity allows for the production of active pharmaceutical ingredients, making it valuable in drug development processes .
  • Drug Delivery Systems : Its role in creating biodegradable materials positions it as a candidate for innovative drug delivery mechanisms .

Industrial Applications

This compound is also significant in various industrial sectors:

  • Polyurethane Production : It is employed in the manufacturing of polyether polyols essential for producing polyurethanes, plastics, and coatings .
  • Analytical Chemistry : The compound can be analyzed using high-performance liquid chromatography (HPLC), which aids in quality control and impurity isolation during chemical production .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of derivatives of this compound against human cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity compared to normal cell lines, suggesting potential applications in cancer therapy .

Enzyme Interaction Studies

Research demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro. This property showcases its potential therapeutic applications for conditions characterized by impaired neurotransmission .

Oxidation Reactions

The compound has been utilized as a reagent in oxidation reactions under phase-transfer conditions, demonstrating its versatility as a chemical intermediate in organic synthesis .

Summary Table of Applications

Application AreaSpecific Uses
ChemistrySynthesis of aryl amines; oxidative coupling reactions
BiologyIntermediate for biodegradable polyesters; enzyme inhibition
MedicineSynthesis of pharmaceutical intermediates
IndustryProduction of polyether polyols; analytical chemistry

Mechanism of Action

The mechanism of action of Ethyl[2-(2-methoxyethoxy)ethyl]amine involves its ability to act as a nucleophile due to the presence of the amine group. This nucleophilic property allows it to participate in various chemical reactions, including substitution and addition reactions. The compound can also form complexes with metal ions, which can be utilized in catalysis and coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tris[2-(2-Methoxyethoxy)ethyl]amine (TDA-1, CAS 70384-51-9)
  • Structure : Tertiary amine with three 2-(2-methoxyethoxy)ethyl arms (Fig. 2).
  • Key Differences: Coordination Capacity: TDA-1 forms stable complexes with lanthanides (e.g., Eu²⁺) due to multiple oxygen donors, enhancing luminescence properties. Ethyl[2-(2-methoxyethoxy)ethyl]amine, with only one ether chain, exhibits weaker metal coordination . Flexibility: TDA-1’s acyclic structure provides conformational flexibility, improving adaptability in host-guest chemistry .
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine (CAS N/A)
  • Structure : Primary amine with an extended triethylene glycol chain (Fig. 3).
  • Key Differences :
    • Hydrophilicity : Additional ethoxy groups increase water solubility compared to this compound.
    • Applications : Used in bioconjugation and polymer synthesis due to terminal amine reactivity .
3-(2'-Methoxyethoxy)propylamine (CAS 54303-31-0)
  • Structure : Primary amine with a propyl chain and methoxyethoxy substituent (Fig. 4).
  • Key Differences :
    • Chain Length : Propyl backbone increases lipophilicity, favoring membrane permeability in drug design .

Physicochemical Properties

Property This compound Tris[2-(2-Methoxyethoxy)ethyl]amine 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine 3-(2'-Methoxyethoxy)propylamine
Molecular Weight ~177.25 g/mol 323.43 g/mol ~192.25 g/mol 147.20 g/mol
pKa ~8.5 (estimated) 6.92 ~9.2 (estimated) ~10.1 (estimated)
Water Solubility Partially miscible Miscible Highly miscible Moderately miscible
Coordination Sites 1 (oxygen donors) 3 (oxygen donors) 1 (oxygen donors) 1 (oxygen donors)
  • Basicity : this compound’s secondary amine and electron-donating ether groups result in a pKa between tertiary (TDA-1) and primary amines (e.g., 3-(2'-methoxyethoxy)propylamine) .
  • Thermal Stability : TDA-1’s higher molecular weight and branched structure confer a flash point >230°F, whereas this compound is more volatile .

Figures

  • Fig. 1 : Structure of this compound.
  • Fig. 2 : Structure of Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1).
  • Fig. 3 : Structure of 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine.
  • Fig. 4 : Structure of 3-(2'-Methoxyethoxy)propylamine.

Biological Activity

Introduction

Ethyl[2-(2-methoxyethoxy)ethyl]amine, also referred to as Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1), is a tri-functional amine with significant potential in various biological and chemical applications. Its unique structure, characterized by three 2-(2-methoxyethoxy)ethyl groups attached to a central nitrogen atom, enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and supramolecular applications. This article examines the biological activity of TDA-1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₁₅H₃₃NO₆
  • Molecular Weight: 323.43 g/mol
  • Appearance: Clear liquid, pale yellow to brown
  • Solubility: Soluble in water, alcohols, ethers, and most organic solvents
  • Sensitivity: Air-sensitive; should be stored under inert gas conditions to maintain stability

Research indicates that TDA-1 exhibits biological activity primarily through its interactions with metal ions and as a phase-transfer catalyst. The compound's ability to form stable complexes with various metal ions enhances its potential applications in medicinal chemistry and catalysis. While specific biological effects are not extensively documented, its structural properties suggest possible interactions within biological systems.

Phase-Transfer Catalysis

TDA-1 has been utilized as a phase-transfer catalyst in several reactions, including:

  • Oxidation of Aryl Methanols: TDA-1 facilitates the oxidation process under phase-transfer conditions, demonstrating its effectiveness in promoting reactions between immiscible phases .
  • Glycosylation Reactions: As a cryptand, TDA-1 has been employed in the phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, highlighting its role in supramolecular chemistry .

Medicinal Chemistry

The unique properties of TDA-1 make it a candidate for various therapeutic applications:

  • Drug Development: Its ability to stabilize metal complexes may contribute to the development of new drugs targeting specific biological pathways.
  • Nanotechnology: TDA-1's solubility and reactivity can be harnessed in the functionalization of nanoparticles for targeted drug delivery systems .

Case Studies

Several studies have explored the applications of TDA-1 in different contexts:

StudyApplicationFindings
RockPhos (1987)Phase-transfer catalyzed permanganate oxidationsDemonstrated effectiveness in facilitating oxidation reactions .
Perkin Transactions (1998)Glycosylation of pyrrolo[2,3-d]pyrimidinesStereospecific synthesis achieved using TDA-1 as a cryptand .
Recent ResearchCoordination with metal ionsSuggested enhancement of biological activity through metal complex formation .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing Ethyl[2-(2-methoxyethoxy)ethyl]amine, and how should data be interpreted?

  • Methodology :

  • Infrared (IR) Spectroscopy : Analyze absorption bands to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, ether C-O stretches at ~1100 cm⁻¹). Compare spectra to reference data from databases like NIST .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to resolve the ethylene oxide chain (δ 3.5–3.7 ppm for methoxy and ether protons) and ethylamine protons (δ 2.6–2.8 ppm). ¹³C NMR confirms the methoxy (δ 55–60 ppm) and ether carbons (δ 70–75 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (119.16 g/mol) via ESI-MS or GC-MS. Fragmentation patterns help validate the structure .
    • Data Table :
TechniqueKey Peaks/FeaturesReference Values
IRN-H, C-O stretches3300, 1100 cm⁻¹
¹H NMRδ 3.5–3.7 (ether), δ 2.6–2.8 (amine)
¹³C NMRδ 55–60 (methoxy), δ 70–75 (ether)

Q. What synthetic routes are effective for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Alkylation of Ethylamine : React ethylamine with 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor pH (8–10) and temperature (60–80°C) to minimize side reactions .
  • Reductive Amination : Combine 2-(2-methoxyethoxy)acetaldehyde with ethylamine and a reducing agent (e.g., NaBH₄) in ethanol. Optimize molar ratios (1:1.2 aldehyde:amine) for >80% yield .
    • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation. Purify via vacuum distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Advanced Research Questions

Q. How does this compound enhance ionic liquid electrolytes for magnesium electrochemistry?

  • Methodology :

  • Ionic Liquid Synthesis : React the amine with bis(trifluoromethylsulfonyl)imide (NTf₂⁻) to form a room-temperature ionic liquid (IL). Characterize ionic conductivity (e.g., AC impedance spectroscopy) and electrochemical stability (cyclic voltammetry) .
  • Mechanistic Role : The ether chains improve Mg²⁺ ion mobility by lowering lattice energy. Test reversibility in Mg deposition/stripping cycles using chronoamperometry .
    • Data Contradictions : Discrepancies in conductivity (e.g., 1–5 mS/cm at 25°C) may arise from trace water. Use Karl Fischer titration to ensure <50 ppm H₂O .

Q. How can researchers resolve yield discrepancies when using this amine as a catalyst in multi-step syntheses?

  • Methodology :

  • Reaction Parameter Screening : Vary solvent (e.g., toluene vs. DMF), temperature (RT vs. reflux), and catalyst loading (5–20 mol%). Use Design of Experiments (DoE) to identify critical factors .
  • Side Reaction Analysis : Employ LC-MS or GC-MS to detect byproducts (e.g., over-alkylation). Quench aliquots at intervals to track intermediate formation .
    • Case Study : In McMurry reactions, tris-[2-(2-methoxyethoxy)ethyl]amine (TDA-1) improves yields by stabilizing intermediates. Compare yields with/without TDA-1 under identical conditions (e.g., 75% vs. 45%) .

Q. What role does this compound play in stabilizing reactive intermediates during alkaloid synthesis?

  • Methodology :

  • Mechanistic Studies : Use DFT calculations to model the amine’s coordination with Ti³⁺ in McMurry reactions. Compare activation energies with alternative catalysts (e.g., TMEDA) .
  • Kinetic Profiling : Monitor reaction rates via in-situ IR or NMR. The amine’s ether chains enhance electron donation, accelerating reductive coupling .

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